molecular formula C13H14N2O2 B1595562 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, (1S-cis)- CAS No. 40678-46-4

1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, (1S-cis)-

Cat. No.: B1595562
CAS No.: 40678-46-4
M. Wt: 230.26 g/mol
InChI Key: ZUPHXNBLQCSEIA-CPCISQLKSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Configuration

The compound 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, (1S-cis)- is systematically named according to IUPAC rules as (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid . The nomenclature reflects its polycyclic structure, which consists of a pyridine ring fused to an indole system. Key stereochemical features include:

  • Cis configuration : The methyl group at position 1 and the carboxylic acid moiety at position 3 reside on the same face of the partially saturated pyrrolidine ring.
  • Stereodescriptors : The (1S,3S) designation specifies the absolute configuration at chiral centers C1 and C3, as confirmed by X-ray crystallography and exciton chirality methods in related β-carboline derivatives.

The structural integrity of the stereoisomer is critical for its physicochemical properties, as deviations in configuration alter hydrogen-bonding networks and molecular packing.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₄N₂O₂ corresponds to a molecular weight of 230.26 g/mol . Key compositional features include:

Component Count Role in Structure
Carbon (C) 13 Skeleton of fused pyridoindole core
Hydrogen (H) 14 Saturation of tetrahydro rings
Nitrogen (N) 2 Pyridine and indole heteroatoms
Oxygen (O) 2 Carboxylic acid functional group

The molecular weight aligns with β-carboline alkaloids but distinguishes itself via the methyl substitution and carboxylate group.

Crystallographic Data and Conformational Isomerism

Crystallographic studies of analogous compounds reveal:

  • Unit cell parameters : For the related cis-3-carboxylic acid-1,2,3,4-tetrahydroharmane dihydrate, triclinic symmetry with dimensions a = 14.85 Å, b = 6.56 Å, c = 14.75 Å, and β = 117.4°.
  • Hydrogen bonding : The carboxylic acid group forms intermolecular bonds with water molecules, stabilizing the zwitterionic form.
  • Conformational rigidity : The half-chair conformation of the tetrahydro ring minimizes steric strain between the methyl and carboxylate groups.

For the title compound, the (1S,3S) configuration likely enforces a similar packing arrangement, though experimental diffraction data remain unpublished.

Comparative Structural Analysis with β-Carboline Analogues

The compound belongs to the β-carboline family, characterized by a pyridoindole backbone. Key comparisons include:

Feature Title Compound Generic β-Carboline
Core structure Pyrido[3,4-b]indole with tetrahydro saturation Fully aromatic pyrido[3,4-b]indole
Substituents 1-methyl, 3-carboxylic acid Variable (e.g., H, alkyl, aryl)
Chirality Two chiral centers (1S,3S) Often non-chiral or single chiral center
Hydrogen-bonding capacity High (carboxylic acid group) Moderate (dependent on substituents)

Notably, the methyl and carboxylate groups introduce steric and electronic effects absent in simpler β-carbolines, influencing reactivity and biological interactions. The cis arrangement of substituents further differentiates it from trans-configured analogues, which exhibit distinct spectroscopic profiles.

Properties

IUPAC Name

(1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,7,11,14-15H,6H2,1H3,(H,16,17)/t7-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPHXNBLQCSEIA-CPCISQLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=C(C[C@H](N1)C(=O)O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193663
Record name 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, (1S-cis)-
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143396-05-8, 40678-46-4
Record name 1H-Pyrido[3,4-b]indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, cis-
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Record name 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-b)indole-3-carboxylic acid, cis-(-)-
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Record name 2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-b)indole-3-carboxylic acid, cis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, (1S-cis)-
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Record name 2,3,4,9-TETRAHYDRO-1-METHYL-1H-PYRIDO(3,4-B)INDOLE-3-CARBOXYLIC ACID, CIS-(-)-
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Record name 2,3,4,9-TETRAHYDRO-1-METHYL-1H-PYRIDO(3,4-B)INDOLE-3-CARBOXYLIC ACID, CIS-
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Preparation Methods

Pictet-Spengler Reaction as Core Synthetic Route

The principal method for synthesizing this compound is based on the Pictet-Spengler cyclization, a well-established reaction that forms the tetrahydro-β-carboline ring system characteristic of this molecule. This reaction involves the condensation of an amino acid derivative, typically L-tryptophan or its methyl ester, with an aldehyde such as acetaldehyde under acidic or controlled conditions to form the tetrahydro-β-carboline core.

  • Reaction Overview : The amine group of L-tryptophan condenses with the aldehyde to form an iminium ion intermediate. This intermediate undergoes intramolecular electrophilic aromatic substitution on the indole ring, yielding the tetrahydro-β-carboline structure with stereochemical control at the 1S,3S positions.

  • Typical Conditions : The reaction is conducted in solvents like methanol or ethanol, often under reflux or mild heating, with acid catalysts such as trifluoroacetic acid or hydrochloric acid to promote iminium formation and cyclization.

  • Stereochemical Outcome : The reaction favors the cis-configuration (1S-cis) at the ring junction, which is crucial for the biological activity and proper characterization of the compound.

Use of L-Tryptophan and Aldehyde Precursors

The starting materials are generally:

This combination leads to the formation of (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, where the methyl group at position 1 originates from the aldehyde component (acetaldehyde).

Post-Cyclization Functional Group Manipulations

After the core ring system is formed, further transformations may be applied to modify or protect functional groups:

  • Esterification and Hydrolysis : The carboxylic acid group can be converted to methyl esters for purification or further synthetic steps, as seen in methyl 1-(dimethoxymethyl)-6-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate synthesis.

  • Protecting Group Strategies : Hydroxyl groups on the indole ring or adjacent positions may be protected using tert-butyldimethylsilyl chloride (TBDMSCl) or similar reagents to prevent side reactions during further modifications.

  • Crystallization and Purification : The final compound is often isolated by crystallization from solvents such as isopropyl alcohol, followed by filtration and drying under vacuum to obtain a pure solid with defined stereochemistry.

Detailed Example of Preparation Procedure (Based on Patent US20060004203A1)

A representative preparation involves the following steps:

Step Reagents/Conditions Description
1 Chloroacetyl chloride in dry THF, 0–10 °C Slow addition to maintain temperature; reaction proceeds for 2 hours.
2 Monitoring by HPLC Reaction monitored until byproduct Compound (II) is ≤4% by weight.
3 Vacuum distillation at 30–50 °C Volume reduced by ~30%.
4 Addition of water and isopropyl alcohol Followed by second vacuum distillation to remove ~20% volume.
5 Cooling to 20–25 °C and stirring for 2 hours Crystallization of product.
6 Filtration and washing with isopropyl alcohol Isolation of solid product.
7 Drying under vacuum at 80 °C Final drying to obtain pure compound.

Alternative solvents for crystallization include low molecular weight alcohols (isopropyl or n-propyl alcohol), acetone, and methylene chloride.

Research Findings and Yield Data

  • Yields : The Pictet-Spengler reaction typically yields the tetrahydro-β-carboline intermediate in moderate to good yields (50–70%), depending on reaction conditions and purity of starting materials.

  • Stereoselectivity : The reaction conditions favor the (1S,3S) cis-isomer, which is confirmed by NMR and chiral HPLC analysis.

  • Purity : The final compound is often obtained with high purity (>95%) after crystallization and washing steps, suitable for pharmaceutical or biochemical applications.

Summary Table of Preparation Methods

Preparation Aspect Details
Core Reaction Pictet-Spengler condensation of L-tryptophan with acetaldehyde
Solvents Methanol, ethanol, THF, isopropyl alcohol, acetone, methylene chloride
Catalysts Acid catalysts such as trifluoroacetic acid or HCl
Temperature Range 0–10 °C for addition steps; reflux or mild heating for cyclization
Post-Reaction Processing Vacuum distillation, crystallization, filtration, drying
Protecting Groups TBDMSCl for hydroxyl protection in derivatives
Yield Range 50–70% for cyclization step
Stereochemistry Predominantly (1S,3S)-cis isomer
Purification Techniques Crystallization from alcohols, washing, vacuum drying

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: Indole derivatives are known to interact with various biological targets, making this compound useful in studying biological processes and developing new drugs.

  • Medicine: It has potential therapeutic applications, including the treatment of neurological disorders and cancer.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

This compound is similar to other indole derivatives, such as 1H-pyrazolo[3,4-b]pyridines and 2-methyl-1,2,3,4-tetrahydro-beta-carboline. it has unique structural features and properties that distinguish it from these compounds. For instance, the presence of the carboxylic acid group and the specific stereochemistry (1S-cis) contribute to its distinct chemical behavior and biological activity.

Biological Activity

1H-Pyrido(3,4-b)indole-3-carboxylic acid, specifically in its 2,3,4,9-tetrahydro-1-methyl form with the (1S-cis) configuration, has garnered attention for its diverse biological activities. This compound is part of the β-carboline family and exhibits a range of pharmacological properties that make it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C₁₃H₁₄N₂O₂
  • Molecular Weight : 230.26 g/mol
  • CAS Registry Number : 6052-68-2

Synthesis and Derivatives

The compound can be synthesized through various methods including the Pictet–Spengler reaction. Research has shown that modifications to its structure can enhance biological activity. For instance, derivatives have been synthesized to evaluate their anxiolytic effects and other pharmacological properties .

1. Antiplasmodial Activity

Recent studies have demonstrated that certain derivatives of this compound exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The IC50 values for these compounds ranged from 4.00 ± 0.53 µM to 35.36 ± 4.86 µM, indicating potent inhibitory effects .

Table 1: Antiplasmodial Activity of Tetrahydro-β-carboline Derivatives

Compound CodeIC50 (µM)Log D Value
Compound A4.00 ± 0.53High
Compound B20.00 ± 2.00Moderate
Compound C35.36 ± 4.86Low

2. Anxiolytic Effects

In a study focused on the anxiolytic potential of β-carboline derivatives, it was found that modifications at the β-position significantly enhanced binding affinity to benzodiazepine receptors, suggesting a potential for treating anxiety disorders .

3. Antithrombotic Properties

Another area of research has explored the compound's potential as an antithrombotic agent. In vitro studies indicated that it could inhibit thrombin activity, which is crucial in clot formation .

Molecular Docking Studies

Molecular docking simulations have provided insights into the interaction mechanisms of this compound with various biological targets. For example, docking studies against phosphoethanolamine methyltransferase (PMT) revealed significant binding interactions that could explain its biological activities .

Q & A

Basic Research Questions

What are the recommended methods for synthesizing or isolating (1S-cis)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid?

This compound can be isolated from fungal fermentation products using chromatographic techniques. For example, Clonostachys rogersoniana fermented on rice produces the compound, which is purified via silica gel column chromatography, Sephadex LH-20 gel filtration, and semi-preparative HPLC . Synthetic routes may involve multi-step organic synthesis, as seen in derivatives like RSL3, which require stereochemical control during alkylation or carboxylation steps .

How is the stereochemical configuration of this compound confirmed experimentally?

The (1S-cis) configuration is validated using high-resolution mass spectrometry (HR-ESI-MS) and nuclear magnetic resonance (NMR), particularly NOESY/ROESY experiments to resolve spatial arrangements of substituents. For instance, diastereomers (1S,3S) and (1R,3S) were distinguished via coupling constants and cross-peaks in 2D NMR spectra .

What are the primary pharmacological activities reported for this compound?

Preliminary studies indicate antiplatelet aggregation activity (IC₅₀ values in µM range) and anti-inflammatory effects, likely mediated through modulation of arachidonic acid pathways . Additionally, derivatives like RSL3 exhibit RAS-selective lethality by targeting glutathione peroxidase 4 (GPX4), inducing ferroptosis in cancer cells .

What analytical techniques are used to assess purity and stability?

Reverse-phase HPLC with UV detection (e.g., C18 columns) is standard for purity assessment (>95% purity). Stability under storage conditions (e.g., −20°C in inert atmosphere) is monitored via repeated HPLC runs and mass spectrometry to detect decomposition products .

Advanced Research Questions

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, (1S-cis)-
Reactant of Route 2
Reactant of Route 2
1H-Pyrido(3,4-b)indole-3-carboxylic acid, 2,3,4,9-tetrahydro-1-methyl-, (1S-cis)-

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